4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
This compound belongs to the benzo[c]chromen-6-one family, characterized by a fused tricyclic system with a lactone ring. The structure features a 4-methyl group and a 3-pentafluorobenzyloxy (PFB) substituent, which confer unique electronic and steric properties. The PFB group is strongly electron-withdrawing due to five fluorine atoms, while the methyl group at position 4 introduces steric hindrance. These attributes influence fluorescence behavior, metal-binding selectivity, and cellular permeability .
Properties
IUPAC Name |
4-methyl-3-[(2,3,4,5,6-pentafluorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F5O3/c1-9-14(28-8-13-15(22)17(24)19(26)18(25)16(13)23)7-6-11-10-4-2-3-5-12(10)21(27)29-20(9)11/h6-7H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBKEHUXMCIQBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC4=C(C(=C(C(=C4F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological mechanisms, effects on various cell lines, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzo[c]chromenes and features a complex structure characterized by:
- Molecular Formula : C19H19F5O3
- Molecular Weight : 394.34 g/mol
- IUPAC Name : 4-methyl-3-[(2,3,4,5,6-pentafluorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and proliferation. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and death.
Targeted Pathways
- Apoptosis Induction : Similar compounds have demonstrated the ability to activate caspases, leading to programmed cell death.
- Cell Cycle Regulation : It may interfere with cell cycle progression by affecting cyclin-dependent kinases (CDKs).
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induces significant apoptosis |
| HeLa (Cervical) | 12.5 | Inhibits proliferation effectively |
| A549 (Lung) | 18.0 | Modulates cell cycle arrest at G2/M phase |
These results indicate that the compound exhibits selective cytotoxicity towards certain tumorigenic cells while sparing normal cells.
Case Studies
-
Study on MCF-7 Cells :
- Treatment with the compound resulted in increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2.
- Flow cytometry analysis revealed a significant increase in the sub-G1 population indicative of apoptosis.
-
HeLa Cell Proliferation Study :
- The compound was shown to significantly reduce the growth rate of HeLa cells in a dose-dependent manner.
- Mechanistic studies suggested that this effect was mediated through the activation of p53 signaling pathways.
Discussion
The biological activity of this compound highlights its potential as an anticancer agent. The ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines suggests that it could be a valuable candidate for further development in cancer therapeutics.
Comparison with Similar Compounds
Research Implications
- Sensor Design : The target compound’s PFB group offers a template for developing Fe³⁺ sensors with enhanced selectivity and cellular uptake.
- Structure-Activity Relationships (SAR) : Substituents at positions 3 and 4 critically modulate fluorescence responses and metal-binding properties.
- Biological Applications : High lipophilicity makes the target compound promising for in vivo Fe³⁺ detection, though cytotoxicity and exact fluorescence dynamics require further study .
Q & A
Q. What are the established synthetic routes for 4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one?
The synthesis of this compound can be inferred from structurally similar benzo[c]chromen-6-ones. A common approach involves cyclocondensation reactions using precursors like 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes under controlled thermal conditions. Reaction optimization may include solvent selection (e.g., dichloromethane or methanol) and catalysts to improve yields .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
Structural confirmation requires 1H/13C NMR for substituent positioning, IR spectroscopy to identify functional groups (e.g., carbonyl or ether linkages), and high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns. X-ray crystallography may resolve complex stereochemistry if crystalline derivatives are obtainable .
Q. What preliminary biological assays are recommended to screen its activity?
Initial screening should include in vitro cytotoxicity assays (e.g., MTT/PrestoBlue on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease panels). These assays help identify potential therapeutic targets, such as anti-inflammatory or anticancer pathways observed in related chromenone derivatives .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to enhance synthetic yield and purity?
Employ Design of Experiments (DoE) to evaluate variables like temperature (e.g., 80–120°C), solvent polarity, and catalyst loading. For example, elevated temperatures (100°C) in polar aprotic solvents (DMF) have improved yields in analogous syntheses. Post-reaction purification via column chromatography or recrystallization ensures high purity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Conduct meta-analyses to harmonize variables such as cell line specificity, compound concentration ranges, and assay protocols. Reproducing studies under standardized conditions (e.g., ISO-certified cell cultures) and validating purity via HPLC can isolate confounding factors .
Q. How can computational methods predict and validate this compound’s pharmacokinetic (PK) profile?
Use in silico ADME modeling (e.g., SwissADME or pkCSM) to predict absorption, metabolism, and bioavailability. Follow with in vitro hepatic microsomal stability assays and in vivo PK studies in rodent models to correlate predictions with experimental data. Structural modifications, such as fluorinated groups, may enhance metabolic stability .
Q. What experimental designs are optimal for elucidating its mechanism of action (MoA)?
Combine target-based approaches (e.g., surface plasmon resonance for binding affinity to kinases) with phenotypic screening (e.g., transcriptomics/proteomics post-treatment). For example, RNA-seq analysis of treated cancer cells can reveal gene expression changes linked to apoptosis or cell cycle arrest .
Methodological Considerations
- Synthetic Challenges : The pentafluorobenzyl group may introduce steric hindrance; microwave-assisted synthesis could accelerate reaction kinetics .
- Analytical Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in complex spectra .
- Biological Reproducibility : Use orthogonal assays (e.g., Western blot alongside ELISA) to confirm target modulation and mitigate false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
